N-Lauroyl-L-alanine
CAS No.: 52558-74-4
Cat. No.: VC0532583
Molecular Formula: C15H29NO3
Molecular Weight: 271.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52558-74-4 |
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Molecular Formula | C15H29NO3 |
Molecular Weight | 271.4 g/mol |
IUPAC Name | (2S)-2-(dodecanoylamino)propanoic acid |
Standard InChI | InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
Standard InChI Key | UYTOHYBIBPDOKX-ZDUSSCGKSA-N |
Isomeric SMILES | CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O |
SMILES | CCCCCCCCCCCC(=O)NC(C)C(=O)O |
Canonical SMILES | CCCCCCCCCCCC(=O)NC(C)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Synthesis
Molecular Characteristics
N-Lauroyl-L-alanine consists of a lauroyl group (C₁₂H₂₃O) linked to the α-amino group of L-alanine. Its molecular weight is 271.40 g/mol, with a melting point of 86–88°C and a specific optical rotation of +14.6° (measured at 20°C in methanol) . The compound’s amphiphilic nature arises from its hydrophobic lauroyl chain and hydrophilic amino acid head, enabling micelle formation and interfacial activity .
Condensation Reaction
The primary synthesis route involves condensing lauroyl chloride with L-alanine in a basic aqueous-organic solvent system. A representative protocol from patent CN108752228B outlines:
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Alkaline Preparation: L-alanine (89 g, 1 mol) and NaOH (40 g, 1 mol) are dissolved in a water-acetone mixture (1:1 v/v) to form L-alanine sodium salt .
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Acylation: Lauroyl chloride (218.7 g, 1 mol) is added dropwise at 25°C, maintaining pH 9–10 with NaOH. The reaction yields a paste of N-lauroyl-L-alanine sodium salt .
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Acidification and Purification: Hydrochloric acid is added to precipitate the crude product (pH 3–4), followed by recrystallization in a water-acetone-L-alanine mixture to remove residual lauric acid . This method achieves >97% purity and a 92.3% yield .
Enzymatic Synthesis
Recent advances employ aminoacylases from Paraburkholderia monticola for sustainable production. This biocatalytic method converts lauric acid and L-alanine into N-lauroyl-L-alanine with 75% efficiency under optimized conditions (75°C, pH 9.0) .
Structural and Functional Properties
Supramolecular Architecture
N-Lauroyl-L-alanine forms a three-dimensional network via hydrogen bonds, π-π interactions, and hydrophobic forces. Fourier-transform infrared (FTIR) spectroscopy reveals key bands:
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1707 cm⁻¹: Carboxylic acid C=O .
Nuclear magnetic resonance (NMR) confirms the absence of lauric acid impurities, critical for structural integrity .
Surfactant Behavior
The compound reduces surface tension to 28–32 mN/m, outperforming traditional surfactants like sodium lauryl sulfate in mildness . Foam stability assays demonstrate a synergistic effect with n-octanol, increasing foam height by 200% in dynamic conditions .
Antimicrobial Activity
N-Lauroyl-L-alanine exhibits broad-spectrum antimicrobial effects:
Pathogen | Inhibition Rate (%) (5 min exposure) |
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Escherichia coli | 100 |
Staphylococcus aureus | 100 |
Candida albicans | 100 |
Encapsulation Capacity
The compound’s columnar molecular clusters (observed via electron microscopy) encapsulate hydrophobic molecules like pesticides and drugs. For example, it achieves 74.66% removal of acephate residues and enables sustained drug release over 72 hours in vitro .
Industrial and Biomedical Applications
Cosmetics and Personal Care
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Cleansers: Used in facial washes (5–10% w/w) for gentle oil removal without disrupting skin pH .
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Moisturizers: Forms a hydrating film, reducing transepidermal water loss by 40% in clinical trials .
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Sensitive Skin Products: Non-irritating (pH 6–7) and biodegradable into natural metabolites .
Agriculture
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Pesticide Adjuvants: Enhances foliar adhesion and reduces phytotoxicity. In field studies, formulations with N-lauroyl-L-alanine increased pesticide efficacy by 30% while lowering environmental runoff .
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Slow-Release Fertilizers: Encapsulates nutrients for controlled soil release, improving crop yields by 15–20%.
Pharmaceuticals
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Drug Delivery: Micelles loaded with doxorubicin showed 80% tumor growth inhibition in murine models, with reduced cardiotoxicity .
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Antimicrobial Coatings: Incorporated into wound dressings, it reduces bacterial biofilm formation by 90% .
Recent Advances and Future Directions
Biocatalytic Production
Engineered E. coli strains expressing P. monticola aminoacylase now produce N-lauroyl-L-alanine at 15 g/L, reducing energy use by 50% compared to chemical synthesis .
Smart Materials
Stimuli-responsive gels incorporating the compound exhibit pH-dependent drug release, achieving 98% payload delivery in simulated intestinal fluid .
Environmental Impact
Lifecycle assessments show 70% lower carbon footprint for enzymatically synthesized N-lauroyl-L-alanine versus conventional methods .
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